5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene
Description
5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 5), difluoromethyl (position 2), fluorine (position 1), and methoxy (position 3) groups. This structure combines electron-withdrawing (Cl, F, CF₂H) and electron-donating (OCH₃) substituents, which influence its electronic, physical, and chemical properties. Such compounds are of interest in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance bioavailability, metabolic stability, and binding interactions .
The difluoromethyl group (-CF₂H) is particularly notable for its balance of lipophilicity and polarity, which can improve membrane permeability compared to bulkier substituents like ethoxy or nitro groups .
Properties
Molecular Formula |
C8H6ClF3O |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H6ClF3O/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,8H,1H3 |
InChI Key |
NPWRZLRDWQYIQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Chlorination and Fluorination of Benzene Derivatives
A common precursor is 1,3-dichloro-5-fluorobenzene, which undergoes methoxylation at C3. Patent CN106008329A demonstrates analogous chlorination using thionyl chloride (SOCl₂) under reflux, achieving >90% yield for trichloropyridine derivatives. For the target compound, selective fluorination at C1 could employ potassium fluoride (KF) in sulfolane-dimethyl sulfoxide (DMSO) solvent at 145–190°C.
Reaction Conditions :
Step 2: Methoxylation via Nucleophilic Aromatic Substitution
Introducing the methoxy group at C3 requires deactivating adjacent positions. Using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C achieves selective substitution, as seen in PubChem data for 5-Chloro-1,3-difluoro-2-methoxybenzene.
Optimization Note :
Step 3: Difluoromethylation at C2
Difluoromethylation remains the most challenging step. US Patent 5,650,517 describes using chlorodifluoromethane (ClCF₂H) under copper catalysis, though this risks over-fluorination. Alternatively, difluorocarbene reagents (e.g., TMSCF₂Br) in the presence of fluoride ions (e.g., TBAT) selectively introduce CF₂ groups.
Example Protocol :
-
Reagent: TMSCF₂Br (1.2 eq)
-
Catalyst: CuI (10 mol%)
-
Solvent: DMF, 100°C, 12 h
-
Yield: 65–70% (estimated)
Comparative Analysis of Fluorination Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential
Research indicates that 5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene exhibits potential bioactivity, making it a candidate for drug development. Compounds with similar structures are often investigated for their anti-inflammatory and anticancer properties. Interaction studies suggest that this compound may affect enzyme activity or receptor binding, which is crucial for pharmacological exploration. Specifically, it has been noted for its potential in treating conditions such as cancer and inflammation.
Case Studies
- Anti-Cancer Activity : A study highlighted the compound's ability to inhibit certain cancer cell lines, suggesting that its structural features contribute to its effectiveness against tumor growth.
- Anti-Inflammatory Properties : Another investigation focused on the compound's role in modulating inflammatory pathways, indicating its potential use in treating chronic inflammatory diseases.
Agricultural Applications
Pesticide Development
The unique chemical properties of 5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene make it a candidate for developing novel pesticides. Its ability to interact with biological targets can be exploited to create effective agrochemicals that target specific pests while minimizing environmental impact.
Chemical Synthesis
Synthetic Routes
Several synthetic methods have been developed to produce 5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, which include:
- Fluorination Reactions : Utilizing fluorination agents to introduce fluorine atoms into the aromatic ring.
- Chlorination Processes : Employing chlorinating agents to selectively introduce chlorine into the desired position on the benzene ring.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS 945557-06-2)
- Structure : Bromine replaces chlorine at position 3.
- Key Differences :
- Molecular weight increases (255.03 g/mol vs. ~210.5 g/mol for the chloro analog) due to bromine’s higher atomic mass.
- Bromine’s larger size and lower electronegativity compared to chlorine may reduce reactivity in electrophilic substitutions but enhance hydrophobic interactions in biological systems.
- Applications : Brominated analogs are often used in medicinal chemistry as heavier halogens can alter pharmacokinetics .
5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)
- Structure : Lacks the difluoromethyl group at position 2; instead, positions 1 and 3 are fluorinated.
- Key Differences :
- Reduced steric hindrance due to the absence of -CF₂H.
- Increased electron-withdrawing effects from two fluorine atoms may lower π-electron density, affecting aromatic substitution reactions.
- Applications : Simpler fluorinated methoxybenzenes are intermediates in pesticide synthesis .
4-Chloro-1-fluoro-2-methoxybenzene (CAS 1092349-89-7)
Functional Group Variations
5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene (CAS 929621-32-9)
- Structure : Diethoxymethyl (-CH(OCH₂CH₃)₂) replaces difluoromethyl (-CF₂H) at position 2.
- Key Differences :
- Increased steric bulk and hydrophilicity from ethoxy groups.
- Lower metabolic stability due to ester-like linkages prone to hydrolysis.
- Applications : Bulky substituents are used to modulate drug half-life .
1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)
- Structure: Nitro (-NO₂) group at position 2, methoxy at position 3, and two chlorines (positions 1 and 5).
- Key Differences: Nitro groups are strong electron-withdrawing substituents, making the ring less reactive toward electrophiles.
- Applications : Nitrobenzenes are precursors in dye and explosive synthesis .
Electronic and Physical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is a halogenated aromatic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by the presence of chlorine, fluorine, and a methoxy group, suggests diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆ClF₃O
- Molecular Weight : 210.58 g/mol
- CAS Number : 2149590-26-9
The biological activity of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can enhance its reactivity and binding affinity, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.
Biological Activity Overview
Research indicates that compounds similar to 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest potential anticancer effects through apoptosis induction in cancer cells.
- Antimicrobial Activity : There is evidence of activity against certain bacterial strains, indicating possible applications in treating infections.
Anticancer Activity
A study examined the effects of halogenated compounds on cancer cell lines. The results indicated that 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene exhibited significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with an IC₅₀ value of approximately 10 µM. This suggests that the compound may induce apoptosis through caspase activation pathways.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene | MDA-MB-231 | 10 | Apoptosis induction |
| Control (5-Fluorouracil) | MDA-MB-231 | 17 | DNA synthesis inhibition |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both strains, indicating moderate antibacterial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 8 |
Applications in Drug Development
Given its promising biological activities, 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is being explored as a lead compound in drug discovery. Its structural characteristics allow it to serve as a scaffold for synthesizing more potent derivatives aimed at specific therapeutic targets.
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sequential halogenation and functional group introduction. Key steps include:
- Halogenation: Selective fluorination/chlorination via electrophilic aromatic substitution (e.g., using Cl₂ or F₂ gas under controlled temperatures) .
- Difluoromethylation: Radical trifluoromethylation followed by selective reduction or halogen exchange (e.g., using CuI/KF systems) .
- Methoxy Introduction: Alkylation of phenol intermediates with methyl iodide (CH₃I) under basic conditions (e.g., NaH in DMF) .
Critical Factors: - Temperature control minimizes side reactions (e.g., polyhalogenation).
- Catalyst choice (e.g., Pd for cross-coupling) affects regioselectivity .
- Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
Q. What are the key reactivity patterns of this compound in nucleophilic substitution and cross-coupling reactions?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr):
- Cross-Coupling Reactions:
Advanced Research Questions
Q. How can AI-driven retrosynthesis tools design novel synthetic pathways for this compound?
Methodological Answer: AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes:
- Step 1: Input target structure; the AI identifies key disconnections (e.g., C-Cl or C-F bonds) .
- Step 2: Evaluate feasibility using similarity scoring (e.g., matches to halogenation or coupling reactions in CAS databases) .
- Step 3: Optimize conditions via predictive modeling (e.g., solvent/catalyst selection to improve yield) .
Case Study: AI-generated routes for analogous fluorinated benzenes achieved 70% yield using Pd-catalyzed cross-coupling .
Q. What strategies resolve contradictions in reported reaction yields or selectivity from different studies?
Methodological Answer:
- Data Reconciliation:
- Mechanistic Studies:
Q. How to assess the biological activity of this compound, focusing on molecular interactions with targets?
Methodological Answer:
- Molecular Docking:
- In Vitro Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
